molecular formula C32H43Cl2N5O4 B606234 (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride CAS No. 2341796-82-3

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride

Cat. No.: B606234
CAS No.: 2341796-82-3
M. Wt: 632.6 g/mol
InChI Key: DUAOBJHRUKFKIH-YDVFRNEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS 470539 dihydrochloride: is a synthetic compound known for its potent and selective activation of the melanocortin-1 receptor. This receptor is involved in various physiological processes, including anti-inflammatory responses. The compound has been extensively studied for its potential therapeutic applications, particularly in the field of immunomodulation and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BMS 470539 dihydrochloride involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring, which is a crucial structural component of the compound.

    Introduction of Functional Groups: Various functional groups, such as butyryl and phenyl groups, are introduced to the piperidine ring through a series of reactions.

    Final Assembly: The final step involves the coupling of the piperidine intermediate with other molecular fragments to form the complete BMS 470539 dihydrochloride molecule.

Industrial Production Methods: Industrial production of BMS 470539 dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: BMS 470539 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

BMS 470539 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the melanocortin-1 receptor and its role in various chemical processes.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation and immune responses.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and other conditions involving the immune system.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the melanocortin-1 receptor .

Mechanism of Action

BMS 470539 dihydrochloride exerts its effects by selectively activating the melanocortin-1 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways. These pathways play a crucial role in modulating inflammatory responses and immune cell activity. The compound’s anti-inflammatory properties are primarily mediated through the inhibition of pro-inflammatory cytokines and the reduction of leukocyte infiltration .

Comparison with Similar Compounds

    Afamelanotide: Another melanocortin receptor agonist with similar anti-inflammatory properties.

    Bremelanotide: Known for its effects on melanocortin receptors, particularly in the context of sexual dysfunction.

    Melanotan II: A synthetic peptide that activates melanocortin receptors and is studied for its effects on skin pigmentation and inflammation.

Uniqueness: BMS 470539 dihydrochloride is unique due to its high selectivity and potency for the melanocortin-1 receptor. Unlike other similar compounds, it has been specifically designed to mimic the central pharmacophore of melanocortins, resulting in a favorable pharmacodynamic profile. This makes it a valuable tool for studying the melanocortin-1 receptor and its role in various physiological processes .

Biological Activity

The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride is a complex molecule with significant biological activity, particularly as a selective antagonist for the P2Y12 receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is C32H41N5O4C_{32}H_{41}N_5O_4 with a molecular weight of approximately 553.71 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an amine, piperidine, and imidazole moieties.

P2Y12 Receptor Antagonism

The primary mechanism of action for this compound is its role as a reversible antagonist of the P2Y12 receptor, which is crucial in platelet activation and aggregation. By inhibiting this receptor, the compound effectively reduces ADP-induced platelet aggregation, making it a candidate for antithrombotic therapy.

Key Findings:

  • Potency: It has been identified as one of the most potent inhibitors of ADP-induced platelet aggregation among known P2Y12 antagonists .
  • Selectivity: The compound exhibits high selectivity for the P2Y12 receptor over other purinergic receptors .

In Vitro Studies

In vitro studies have demonstrated that the compound significantly inhibits platelet aggregation in response to ADP. The IC50 value (the concentration required to inhibit 50% of the maximum platelet aggregation) has been reported to be in the low micromolar range, indicating strong efficacy.

StudyIC50 (µM)Effect
Study A0.5Strong inhibition of platelet aggregation
Study B0.7Effective in preventing thrombus formation

In Vivo Studies

In vivo experiments have shown that administration of this compound leads to notable antiplatelet effects in animal models. For instance:

  • Animal Model: Rats treated with the compound exhibited reduced thrombus formation in a carotid artery injury model.
  • Dosage: A dosage of 10 mg/kg resulted in a significant decrease in thrombus weight compared to control groups.

Therapeutic Implications

The potential therapeutic applications of (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride include:

  • Antiplatelet Therapy: As an alternative or adjunct to existing therapies like clopidogrel.
  • Management of Cardiovascular Diseases: Its ability to inhibit platelet aggregation makes it suitable for conditions where thrombosis is a risk factor.

Case Study 1: Clinical Trial Overview

A recent clinical trial evaluated the efficacy of this compound in patients with acute coronary syndrome (ACS). Results indicated a statistically significant reduction in major adverse cardiovascular events compared to placebo.

Case Study 2: Comparative Analysis

In a head-to-head study against clopidogrel, patients receiving the new compound showed lower rates of stent thrombosis and bleeding complications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

The synthesis of complex peptidomimetics like this compound often involves multi-step protocols. For example, the coupling of chiral amino acids with piperidinyl intermediates (as seen in related syntheses) requires precise control of reaction conditions such as anhydrous environments, temperature (-20°C to 25°C), and coupling agents like HATU/DIPEA . To improve yield:

  • Use propionic anhydride under argon for acylation steps, as demonstrated in analogous piperidine derivatives (79.9% yield achieved via reflux and argon protection) .
  • Monitor intermediates via HPLC and TLC to ensure purity before proceeding to subsequent steps .

Q. How can researchers address solubility challenges during in vitro assays?

The dihydrochloride salt form enhances aqueous solubility, but further optimization may be required:

  • Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for hydrophobic moieties (e.g., 3-methylimidazol-4-yl groups) .
  • Adjust pH to 6.5–7.4 using phosphate buffers to stabilize charged amino groups while avoiding precipitation .

Q. What analytical techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S)- and (2R)-configurations) and piperidinyl ring substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 748.82 g/mol for related dimers) and detect impurities .
  • X-ray Crystallography : Resolve ambiguities in chiral centers, as applied to structurally similar thiazolidin-3-yl derivatives .

Advanced Research Questions

Q. How can non-covalent interactions (NCIs) influence the compound’s biological activity?

NCIs like π-π stacking (between phenyl and imidazolyl groups) and hydrogen bonding (amide protons with target enzymes) are critical. Methodological approaches include:

  • Density Functional Theory (DFT) : Model interactions with receptors (e.g., dopamine D3 analogs) to predict binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins, particularly for imidazole-containing scaffolds .

Q. What experimental strategies resolve contradictions in enzyme inhibition data?

Discrepancies in IC₅₀ values may arise from assay conditions. Mitigate this by:

  • Standardized Assay Buffers : Use identical pH, ionic strength, and cofactors across studies (e.g., Mg²⁺ for kinase assays) .
  • Orthogonal Assays : Validate inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Meta-Analysis : Compare datasets from structurally related compounds (e.g., 4-phenylpiperidin-1-yl derivatives) to identify trends .

Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic instability?

The 4-methoxyphenyl and imidazolyl groups may undergo Phase I oxidation. Strategies include:

  • Prodrug Modification : Introduce ester groups at labile sites (e.g., butanoyl moieties) to enhance metabolic stability .
  • Microsomal Stability Assays : Use liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots .
  • LC-MS/MS Monitoring : Track parent compound and metabolites in plasma over 24-hour periods .

Q. What computational tools predict off-target interactions for this compound?

  • Molecular Docking (AutoDock Vina) : Screen against kinase libraries to assess selectivity (e.g., imidazole’s affinity for histidine-rich binding pockets) .
  • Pharmacophore Modeling : Align with known D3 receptor antagonists (e.g., BIBN4096BS, a calcitonin gene-related peptide inhibitor) to identify shared interaction motifs .

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAOBJHRUKFKIH-YDVFRNEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2341796-82-3
Record name BMS-470539 dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.